1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid (4-chloro-phenyl)-amide

Descripción

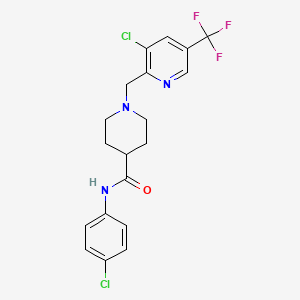

This compound features a piperidine-4-carboxylic acid core substituted with a 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group and an amide linkage to a 4-chlorophenyl moiety. Its molecular formula is C19H15Cl2F3N3O, with a molecular weight of 437.25 g/mol. Key structural attributes include:

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2F3N3O/c20-14-1-3-15(4-2-14)26-18(28)12-5-7-27(8-6-12)11-17-16(21)9-13(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJERBUUZRRXAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid (4-chloro-phenyl)-amide, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of molecules that interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C17H18ClF3N3O2

- Molecular Weight : 454.3 g/mol

- IUPAC Name : 1-(4-chlorophenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl]piperazine

The biological activity of this compound is primarily linked to its interaction with GPCRs, specifically the GPR40 receptor, which plays a significant role in insulin secretion and glucose metabolism. Activation of GPR40 leads to increased intracellular calcium mobilization and protein kinase C (PKC) activation, enhancing insulin secretion from pancreatic β-cells .

Antagonistic and Agonistic Properties

Research has demonstrated that derivatives of this compound exhibit both agonistic and antagonistic properties towards the TRPV1 receptor, which is involved in pain sensation and inflammation. High-throughput screening identified several pyridinylpiperazine ureas that serve as TRPV1 ligands, indicating the potential for this compound in pain management therapies .

Structure-Activity Relationship (SAR)

A detailed exploration of the SAR revealed that modifications to the aromatic ring and the piperidine structure significantly impact biological activity. For instance, the introduction of trifluoromethyl groups enhances lipophilicity and receptor binding affinity .

In Vivo Efficacy

In vivo studies have shown that compounds similar to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine derivatives exhibit significant glucose-lowering effects in diabetic models. The pharmacokinetic properties were optimized through structural modifications, leading to improved oral bioavailability and efficacy .

Toxicity Profile

The toxicity profile of this compound has been evaluated, indicating acute toxicity risks upon ingestion or skin contact. Safety data suggest that while the compound shows promise as a therapeutic agent, careful handling is required due to potential harmful effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClF3N3O2 |

| Molecular Weight | 454.3 g/mol |

| Purity | 95% |

| Toxicity | Harmful if swallowed/contact |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth and proliferation. For instance, compounds with similar structures have shown promise as inhibitors of protein kinases and other enzymes critical in cancer progression .

- Anti-inflammatory Effects : The unique structural features of this compound may allow it to modulate inflammatory pathways. Some studies have demonstrated that piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Neuropharmacological Applications : Given the compound's ability to cross the blood-brain barrier, it may also be explored for neuropharmacological applications, including the treatment of neurodegenerative disorders or as an anxiolytic agent .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

-

Case Study on Anticancer Activity :

- A study published in Medicinal Chemistry evaluated a series of piperidine derivatives, including those similar to the target compound, for their inhibitory effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into anticancer agents .

- Case Study on Anti-inflammatory Properties :

-

Neuropharmacological Research :

- A recent investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The study concluded that certain structural modifications could enhance neuroprotective properties, indicating possible therapeutic uses for neurodegenerative conditions .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

*Calculated based on structural data.

- Amide vs. Thiadiazine : The amide linkage in the target compound may enhance hydrogen-bonding capacity relative to the thiadiazine ring in compound 6e , influencing target selectivity .

Physicochemical and ADME Properties

- Lipophilicity (LogP) : The target compound’s CF3 group increases LogP (~3.5) compared to ML267 (~2.8), favoring blood-brain barrier penetration but risking hepatotoxicity .

- Solubility : Lower molecular weight (437 vs. 485 for LY2409881) may enhance aqueous solubility, critical for oral bioavailability .

*Predicted using fragment-based methods.

Métodos De Preparación

Preparation of the Pyridine Intermediate

- The 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl fragment is commonly prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, involving boronate esters and aryl halides under mild conditions (80°C) with bases like potassium carbonate in polar solvents (DMF, ethanol).

- Mono-lithiation of dibromobenzene derivatives followed by reaction with Weinreb amides allows for ketone formation, which is subsequently converted to hydroxyimines and then reduced diastereoselectively to amines, preserving stereochemistry and avoiding racemization.

Formation of the Piperidine-4-carboxylic Acid Derivative

- N-Boc-protected 4-piperidine carboxylic acid is often used as a starting material, which can be coupled with amines or other nucleophiles under carbodiimide-mediated conditions (e.g., EDC, HOBt) to form amide bonds efficiently.

- Deprotection steps (removal of Boc groups) are performed under acidic or hydrogenation conditions to liberate the free amine for subsequent coupling.

Amide Bond Formation

- The final amide linkage between the piperidine-4-carboxylic acid and the 4-chlorophenyl moiety is achieved via peptide coupling reagents such as HOBt and WSC-HCl in DMF, providing high yields and purity.

- Alternative coupling methods include the use of thionyl chloride to convert carboxylic acids to acid chlorides, followed by reaction with amines in the presence of triethylamine in anhydrous solvents like tetrahydrofuran (THF).

Industrial-Scale Considerations

- Industrial preparation of related piperidine derivatives (e.g., 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine) avoids phase transfer catalysts and high temperatures by performing reactions in homogeneous aprotic polar solvents such as N,N-dimethylacetamide at room temperature (20-25°C), which reduces impurities and improves purity profiles suitable for pharmaceutical use.

- Sodium hydride is used to generate the sodium salt of piperidinopropanol, which then reacts with 3-(4-chlorophenyl) propyl mesylate to form the desired piperidine derivative efficiently without requiring chromatographic purification.

Detailed Reaction Conditions and Data Table

Research Findings and Optimization Insights

- Modifications on the pyridine ring, such as the position of chloro and trifluoromethyl groups, influence the lipophilicity and biological activity of the final compound. For instance, shifting the trifluoromethyl group affects the compound's inhibitory activity and physicochemical properties.

- The use of palladium catalysts with specific ligands (e.g., PEPPSI-IPR) enhances Suzuki coupling efficiency and selectivity, reducing reaction steps from eleven to seven in some synthetic routes.

- Avoidance of chromatographic purification at scale is achieved by optimizing reaction conditions to minimize impurities, favoring homogeneous phase reactions at ambient temperatures.

- Carbodiimide-mediated coupling under microwave irradiation accelerates amide bond formation and improves yields in related piperidine carboxylic acid derivatives.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?

The compound can be synthesized via amide coupling reactions. A representative method involves:

- Activation of the carboxylic acid : Use coupling agents like isobutyl chloroformate with triethylamine in anhydrous chloroform at 0°C under argon to form a reactive mixed anhydride intermediate .

- Nucleophilic attack : React the intermediate with the amine (e.g., 4-chloro-phenylamine) to form the amide bond.

- Critical parameters : Temperature control (0°C to prevent side reactions), anhydrous solvents, and inert atmosphere (argon) are essential for high yields. Similar protocols for pyridine-containing amides emphasize purity of reagents and stoichiometric ratios .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- HPLC : Assess purity (≥95% as per validated methods for structurally related compounds) .

- NMR spectroscopy : Confirm regiochemistry of the pyridine and piperidine rings, and verify substituent positions (e.g., chlorine and trifluoromethyl groups).

- Mass spectrometry (MS) : Validate molecular weight and detect potential byproducts (e.g., incomplete coupling or hydrolysis).

Q. What are the potential research applications of this compound?

- Medicinal chemistry : The trifluoromethyl-pyridine and amide motifs suggest utility as a pharmacophore for targeting enzymes or receptors (e.g., kinase or protease inhibition) .

- Agrochemicals : Structural analogs are explored as herbicides due to halogenated aromatic moieties enhancing stability and bioactivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reagents or solvents. For example, ICReDD’s workflow integrates computational screening to reduce experimental trials by 50–70% .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., temperature, solvent polarity) and interactions. This approach minimizes experiments while maximizing data robustness .

Q. How to resolve contradictions in biological activity data across studies?

- Standardized assays : Control variables like solvent (DMSO concentration), cell lines, or enzyme isoforms. For example, discrepancies in receptor binding may arise from differences in assay pH or buffer composition .

- Meta-analysis : Cross-reference literature using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or confounding factors .

Q. What strategies improve the compound’s stability in formulation studies?

- Solid dispersions : Embedding the compound in polymers like polyvinylpyrrolidone (PVP) enhances solubility and prevents hydrolysis. A 1:4 drug-to-polymer ratio in acetone/ethanol is effective for amorphous dispersion .

- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., amide bonds).

Q. How to design experiments for evaluating enzyme inhibition efficacy?

- Kinetic assays : Use fluorogenic substrates to measure IC₅₀ values under varying pH and temperature. Include positive controls (e.g., known inhibitors) for validation.

- Structural activity relationship (SAR) : Modify the pyridine or piperidine moieties and correlate changes with inhibitory potency. Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide synthesis .

Q. What in silico methods predict pharmacokinetic properties?

- ADMET profiling : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. The trifluoromethyl group may enhance membrane permeability but reduce aqueous solubility .

- Molecular dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict half-life and distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.